N-(2-carbamothioylethyl)-N-methylacetamide
Description
Properties
IUPAC Name |
N-(3-amino-3-sulfanylidenepropyl)-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2OS/c1-5(9)8(2)4-3-6(7)10/h3-4H2,1-2H3,(H2,7,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLSDYDDIZHOADE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)CCC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amination of Precursors
Method Overview:
The initial step involves the formation of the aminoethyl intermediate, which is crucial for subsequent carbamothioylation.
Formation of N-Methylacetamide Core
Method Overview:
The core N-methylacetamide can be synthesized via direct amidation or through methylation of acetamide.
Note:
- The process involving acetic acid and methylamine is more industrially viable, with distillation steps to remove excess reactants and impurities.
Carbamothioylation (Thioamide Formation)
Method Overview:
The key step involves introducing the carbamothioyl group onto the aminoethyl intermediate.
-
- Nucleophilic attack by the amino group on the thiocarbonyl reagent leads to the formation of the carbamothioylethyl group attached to the amino moiety.
Coupling with Acetamide
Method Overview:
The carbamothioylethyl intermediate is coupled with N-methylacetamide or its precursor.
-
- Conducted in inert solvents like dichloromethane or dimethylformamide at room temperature, with stirring until completion.
Purification and Characterization
-
- Filtration, recrystallization, or chromatography to purify the final compound.
-
- Use NMR, IR, and mass spectrometry to confirm structure and purity.
Data Summary Table: Preparation Methods
Research Findings and Considerations:
-
- The method involving acetic acid and methylamine is favored for scale-up due to its straightforwardness and fewer hazardous reagents.
Safety and environmental impact:
- Use of thiocarbonyl reagents necessitates careful handling due to toxicity and corrosiveness.
-
- Proper control of reaction temperatures and stoichiometry enhances yield and purity.
-
- Alternative thioamide sources or green solvents could be explored to improve sustainability.
Chemical Reactions Analysis
Types of Reactions
N-(2-carbamothioylethyl)-N-methylacetamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions, where the thiocarbonyl group is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature.
Reduction: Lithium aluminum hydride; performed in an inert atmosphere, usually in anhydrous ether.
Substitution: Various nucleophiles (amines, alcohols); reactions are conducted in polar solvents like ethanol or methanol, often with heating.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Corresponding amines
Substitution: Thiocarbonyl-substituted derivatives
Scientific Research Applications
N-(2-carbamothioylethyl)-N-methylacetamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-carbamothioylethyl)-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various cellular pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
N-(2-Nitrophenylcarbamothioyl)acetamide
- Structure: Incorporates a nitro (-NO₂) group on the phenyl ring and a carbamothioyl-acetamide backbone.
- Molecular Weight : Higher (~255 g/mol) due to the nitro substituent.
- Key Differences :
- Exhibits planar nitro and carbamothioyl groups with dihedral angles of 28.68° (phenyl/nitro) and 66.59° (carbamothioyl/nitro), influencing crystal packing .
- Forms N–H⋯S hydrogen-bonded dimers and N–H⋯O intramolecular interactions, enhancing stability compared to the simpler ethyl-substituted main compound .
- Applications: Potential in crystallography and as a precursor for nitro-containing bioactive molecules.
N-(2-Benzylphenyl)-2-carbamothioylacetamide
2-Carbamothioyl-N-(3-chloro-4-methylphenyl)acetamide
- Structure : Features chloro (-Cl) and methyl (-CH₃) substituents on the phenyl ring.
- Key Differences: Electron-withdrawing Cl and electron-donating CH₃ groups alter electronic properties, affecting reactivity in nucleophilic substitutions .
2-Chloro-N-methylacetamide
- Structure : Replaces the carbamothioyl group with a chloro (-Cl) substituent.
- Molecular Weight: 121.55 g/mol (C₃H₆ClNO), simpler and smaller than the main compound .
- Key Differences :
N-(2-Hydroxyphenyl)-N-methylacetamide
- Structure : Substitutes the carbamothioyl group with a hydroxyl (-OH) group.
- Molecular Weight: 165.20 g/mol (C₉H₁₁NO₂) .
- Key Differences: The -OH group enables hydrogen bonding, increasing solubility in aqueous media compared to the sulfur-containing main compound. Potential use in corrosion inhibition due to chelation with metal surfaces .
Comparative Data Table
Biological Activity
N-(2-carbamothioylethyl)-N-methylacetamide (CEM) is a compound of increasing interest in biological research due to its potential pharmacological activities. This article explores the biological activity of CEM, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
CEM is synthesized through the reaction of N-methylacetamide with 2-chloroethyl isothiocyanate. The reaction typically occurs in an organic solvent like dichloromethane or tetrahydrofuran, with triethylamine serving as a base to neutralize hydrochloric acid produced during the process. The synthesis can be scaled for industrial production, optimizing conditions for yield and purity through recrystallization or column chromatography.
The biological activity of CEM primarily involves its interaction with specific molecular targets, including enzymes and receptors. CEM can form covalent bonds with nucleophilic sites on proteins, which modulates their activity and affects various cellular pathways. This mechanism underlies its potential therapeutic effects, particularly in anti-inflammatory and anticancer applications.
Biological Activities
CEM has been investigated for several biological activities, including:
- Anticancer Activity : Preliminary studies suggest that CEM may exhibit cytotoxic effects against various cancer cell lines. Its ability to modulate protein functions could interfere with cancer cell proliferation and survival.
- Anti-inflammatory Effects : Research indicates that CEM may reduce inflammation through inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
- Biochemical Probing : CEM has been used as a biochemical probe to study enzyme mechanisms and protein interactions, providing insights into cellular processes.
Case Studies
- In Vitro Studies : In laboratory settings, CEM has shown promise in inhibiting the growth of specific cancer cell lines. For instance, studies demonstrated significant cytotoxicity against breast cancer cells at concentrations ranging from 10 to 50 μM.
- In Vivo Studies : Animal models have been employed to assess the anti-inflammatory properties of CEM. In one study, mice treated with CEM exhibited reduced paw swelling in carrageenan-induced inflammation models compared to control groups.
- Toxicity Assessments : Toxicological evaluations have indicated that while CEM shows therapeutic potential, high doses may lead to adverse effects such as liver toxicity and gastrointestinal disturbances .
Data Tables
The following table summarizes key findings from various studies on the biological activities of this compound:
Q & A
Q. What are the optimal synthetic routes and characterization methods for N-(2-carbamothioylethyl)-N-methylacetamide?
The synthesis typically involves reacting 2-chloroacetyl chloride with thioamide-containing amines under controlled conditions. Key steps include maintaining anhydrous environments and using bases like triethylamine to neutralize HCl byproducts. Characterization requires multi-spectral analysis:
Q. How can researchers screen the biological activity of this compound?
Initial screening involves:
- Antimicrobial assays : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi.
- Anticancer assays : MTT or SRB tests on cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ calculations.
- Thiol-reactive probes : Use Ellman’s reagent to assess interactions with cysteine residues in target enzymes .
Q. What are the solubility and stability considerations for this compound?
The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability tests under varying pH (3–10) and temperatures (4–40°C) are critical. Store at room temperature in airtight, light-resistant containers to prevent thioamide oxidation .
Advanced Research Questions
Q. What experimental designs address contradictions in biological activity data?
Discrepancies may arise from impurities or assay conditions. Mitigation strategies include:
- HPLC purity checks (>98%) with C18 columns and UV detection.
- Dose-response normalization : Compare activity across multiple cell lines/pathogens under standardized nutrient/media conditions.
- SAR studies : Synthesize analogs (e.g., substituting the methyl group with ethyl) to isolate structure-activity relationships .
Q. How can researchers investigate the mechanism of action for anticancer activity?
Advanced approaches include:
- Molecular docking : Simulate binding to targets like tubulin or topoisomerase II using AutoDock Vina, with validation via SPR or ITC.
- Apoptosis assays : Flow cytometry (Annexin V/PI staining) and caspase-3/7 activation measurements.
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment .
Q. What strategies resolve solubility limitations for in vivo studies?
- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to enhance bioavailability.
- Nanoformulation : Encapsulate in PLGA nanoparticles or liposomes, characterized by DLS and TEM for size/distribution .
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
